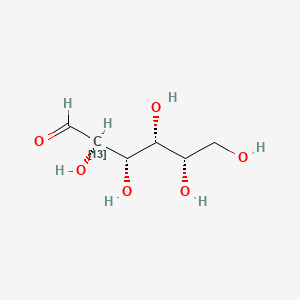
L-Idose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Idose-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled analogue of L-Idose. L-Idose itself is a rare sugar and the L-isomer of D-Idose. The carbon-13 labeling makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry, where it is used as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Idose-13C involves the incorporation of the carbon-13 isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One efficient method involves the preparation of thioglycoside derivatives of L-Idose, which avoids the tedious chromatographic separations of furanose and pyranose anomeric mixtures and affords the thioglycosides in a stereoselective manner .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers for quantitation during the drug development process .
Analyse Chemischer Reaktionen
Types of Reactions: L-Idose-13C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in scientific research and drug development.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure the stability of the labeled compound .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to the formation of various derivatives, which are useful in further research applications .
Wissenschaftliche Forschungsanwendungen
L-Idose-13C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer for quantitation during the drug development process. In biology, it serves as a substrate alternative to D-glucose for measuring aldose reductase activity, providing insights into enzyme kinetics and inhibition studies . In medicine, this compound is used in metabolic flux analysis to study metabolic pathways and drug metabolism. In industry, it is employed in the development of new pharmaceuticals and the optimization of existing drug formulations .
Wirkmechanismus
The mechanism of action of L-Idose-13C involves its incorporation into metabolic pathways as a labeled analogue of L-Idose. The carbon-13 labeling allows for precise tracking and quantitation of the compound in various biochemical processes. This enables researchers to study the pharmacokinetics and metabolic profiles of drugs, as well as the molecular targets and pathways involved in their action .
Vergleich Mit ähnlichen Verbindungen
L-Idose-13C is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Similar compounds include D-Idose, D-Gulose, and D-Talose, which are also hexoses but lack the carbon-13 labeling. The carbon-13 labeling of this compound provides enhanced sensitivity and accuracy in scientific research applications, making it a valuable tool for studying metabolic pathways and drug development .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i3+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-DSIGDVADSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H]([13C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


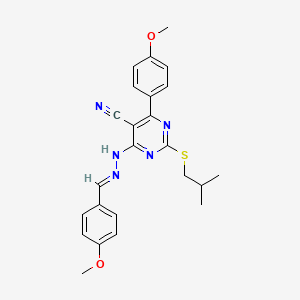
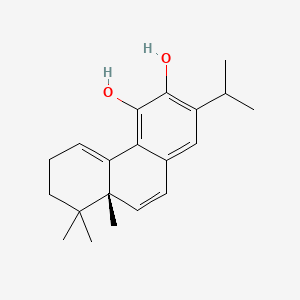
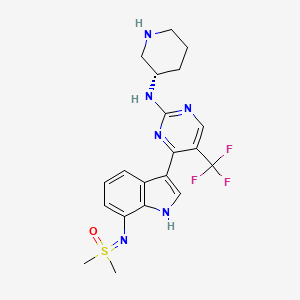
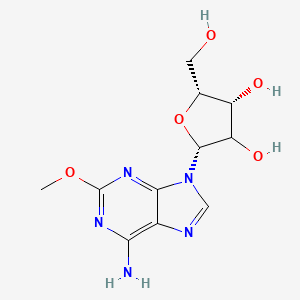
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
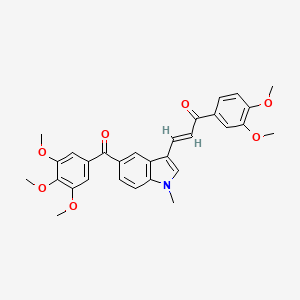
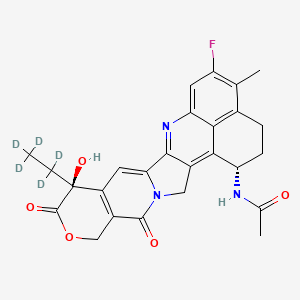

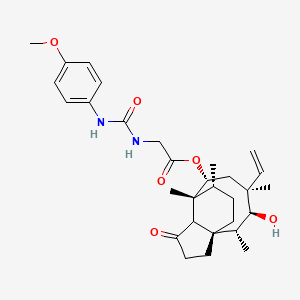
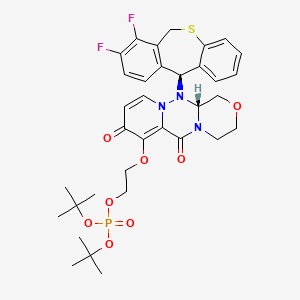
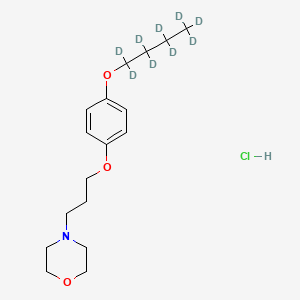
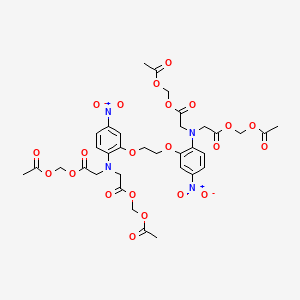
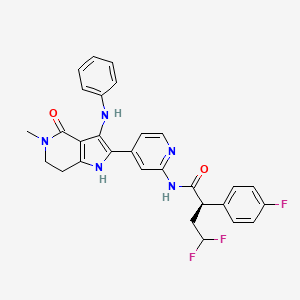
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
